Nickel fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

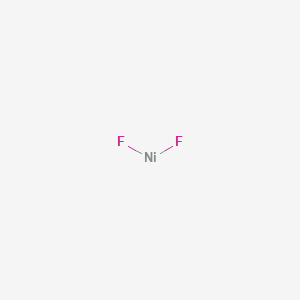

Nickel fluoride is an ionic compound composed of nickel and fluorine, with the chemical formula NiF₂. It typically forms yellowish to green tetragonal crystals and is known for its stability in air. This compound is used in various industrial applications due to its unique properties, including its role as a catalyst and its use in the synthesis of other chemical compounds .

Vorbereitungsmethoden

Nickel fluoride can be synthesized through several methods. One common synthetic route involves the treatment of anhydrous nickel(II) chloride with fluorine gas at a temperature of 350°C. The reaction is as follows: [ \text{NiCl}_2 + \text{F}_2 \rightarrow \text{NiF}_2 + \text{Cl}_2 ] This method ensures that nickel remains in the +2 oxidation state, as its +3 oxidation state is less stable .

Another industrial method involves reacting amorphous basic nickel carbonate with anhydrous gaseous hydrogen fluoride at temperatures between 150-300°C. This process produces this compound with a high surface area and crystallite size, making it suitable for use in high-energy lithium-nickel fluoride batteries .

Analyse Chemischer Reaktionen

Nickel fluoride undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to nickel metal or oxidized to higher oxidation states.

Substitution: It can react with strong bases to form nickel(II) hydroxide[ \text{NiF}_2 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + 2 \text{NaF} ]

Wissenschaftliche Forschungsanwendungen

Battery Technology

Nickel fluoride is primarily utilized in the development of high-energy batteries, particularly lithium-ion batteries. Its anhydrous form exhibits high electrochemical activity, making it a suitable candidate for battery cathodes.

Case Study: Lithium-Nickel Fluoride Cells

- Method : this compound is produced by reacting amorphous basic nickel carbonate with anhydrous gaseous hydrogen fluoride at temperatures between 150°C and 300°C.

- Properties : The resulting this compound has a surface area greater than 40 m²/g and a crystallite size of about 25 to 60 Å as determined by X-ray diffraction.

- Performance : These characteristics enhance the efficiency of lithium-nickel fluoride cells, leading to improved energy density and cycle stability compared to traditional battery materials .

Dental Applications

This compound also finds applications in dentistry, particularly in treatments aimed at enhancing the durability of dental materials and preventing caries.

Case Study: Fluoride Treatment on Orthodontic Wires

- Study Design : An in vitro study evaluated the effects of acidulated fluoride gel on stainless steel and nickel-titanium orthodontic wires.

- Results : The study demonstrated that fluoride treatment significantly altered the surface texture of the wires, which could potentially affect their frictional properties during orthodontic treatment. This indicates that this compound can play a role in improving the longevity and effectiveness of orthodontic appliances .

Catalysis

This compound is also explored for its catalytic properties, particularly in reactions involving ammonia.

Case Study: Nickel-Fluoride-Catalyzed Reactions

- Application : Nickel-fluoride-coated nickel has been shown to effectively catalyze reactions with gaseous ammonia at elevated temperatures.

- Significance : This application highlights the potential for this compound to facilitate chemical processes, making it valuable in industrial chemistry .

Comparative Data Table

| Application Area | Methodology | Key Findings |

|---|---|---|

| Battery Technology | Synthesis via hydrogen fluoride reaction | High surface area (>40 m²/g), improved energy density |

| Dental Materials | In vitro study on orthodontic wires | Significant changes in surface texture post-treatment |

| Catalysis | Nickel-fluoride-coated nickel with ammonia | Effective catalyst for ammonia reactions |

Wirkmechanismus

The mechanism of action of nickel fluoride involves the migration of fluorine through the bulk of the this compound scale during reactions. This transport of fluorine is crucial for the formation of a passive this compound layer, which provides corrosion resistance in fluoridating environments . The electrochemical behavior of this compound in energy storage applications is primarily governed by redox reactions involving nickel ions in different oxidation states .

Vergleich Mit ähnlichen Verbindungen

Nickel fluoride can be compared with other metal fluorides such as:

Nickel(II) chloride (NiCl₂): Unlike this compound, nickel chloride is more easily oxidized and does not form a stable passivating layer.

Cobalt(II) fluoride (CoF₂): Cobalt fluoride undergoes similar reactions but has different electrochemical properties and stability.

Copper(II) fluoride (CuF₂): Copper fluoride is used in similar applications but has distinct chemical and physical properties.

This compound stands out due to its stability in air, high melting point, and unique electrochemical properties, making it a valuable compound in various scientific and industrial applications.

Biologische Aktivität

Nickel fluoride (NiF₂) is an inorganic compound that has garnered attention due to its biological activity and potential health implications. This article explores the biological effects of this compound, focusing on its toxicity, interactions with biological systems, and implications for human health and the environment.

This compound is primarily used in industrial applications such as catalysts, battery cathodes, and the production of elemental fluorine. Its chemical structure allows it to participate in various biochemical processes, which can lead to both beneficial and detrimental effects on living organisms.

Toxicological Profile

This compound exhibits significant toxicity, particularly when exposure occurs through inhalation or ingestion. The toxicological effects are largely attributed to the release of nickel ions (Ni²⁺) upon dissolution. Studies have shown that nickel compounds can induce various adverse health effects, including:

- Allergic Reactions : Nickel is a well-known allergen that can cause dermatitis in sensitive individuals.

- Carcinogenic Potential : Nickel compounds have been linked to an increased risk of lung and nasal cancers due to their ability to induce chromatin condensation and alter gene expression through epigenetic mechanisms .

- Organ Toxicity : Nickel exposure has been associated with kidney damage, lung fibrosis, and cardiovascular diseases .

Table 1: Summary of Toxicological Effects of this compound

The biological activity of this compound involves several mechanisms:

- Enzymatic Inhibition : Nickel ions can inhibit various enzymes by binding to active sites or allosteric sites. For instance, nickel has been shown to reduce the activity of enzymes involved in DNA repair processes .

- Oxidative Stress : Nickel exposure can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress that damages cellular components such as DNA, proteins, and lipids .

- Epigenetic Modifications : Nickel compounds can induce histone modifications leading to changes in gene expression. This has been linked to tumorigenesis through mechanisms such as hypermethylation of tumor suppressor genes .

Case Study 1: Chronic Exposure in Aquatic Species

A study on Clarias gariepinus (African catfish) revealed that chronic exposure to fluoride exacerbated renal pathology and caused immune dysfunction. The exposure resulted in increased superoxide generation and elevated levels of pro-inflammatory cytokines like TNF-α, which were linked to apoptosis in headkidney leukocytes .

Case Study 2: Neurotoxic Effects in Drosophila

Research on Drosophila melanogaster demonstrated that chronic sodium fluoride exposure led to significant DNA damage and altered expression of heat shock proteins (HSP70). This suggests that fluoride compounds can disrupt cellular integrity and function even at sub-lethal doses .

Environmental Impact

This compound's biological activity extends beyond human health; it also affects ecological systems. The compound's toxicity can lead to bioaccumulation in aquatic organisms, impacting food webs and ecosystem health. Additionally, nickel ions released into the environment can alter soil chemistry and affect plant growth.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity Nickel Fluoride (NiF₂) and assessing its stability?

- Methodology : NiF₂ is typically synthesized via direct fluorination of nickel metal or nickel oxide (NiO) using fluorine gas (F₂) in a controlled inert atmosphere. Reaction parameters (temperature: 300–500°C, pressure) must be optimized to avoid intermediate phases. Purity and crystallinity are assessed using X-ray diffraction (XRD) and thermogravimetric analysis (TGA) under varying humidity/temperature conditions. Stability in air is confirmed by monitoring mass loss and phase transitions over time .

Q. How can researchers characterize the structural and electronic properties of NiF₂?

- Methodology : Use a combination of:

- XRD to confirm the tetragonal rutile structure (ionic lattice vs. discrete coordination compounds).

- X-ray Photoelectron Spectroscopy (XPS) to analyze Ni²⁺ oxidation states and F⁻ coordination.

- TGA to evaluate thermal stability up to 600°C.

- UV-Vis Spectroscopy to study electronic transitions (e.g., d-d transitions in Ni²⁺). Reference NIST data for ionization energies (Ni: 7.64 eV) and spectral lines .

Q. What safety protocols are critical when handling NiF₂ in laboratory settings?

- Methodology :

- Consult SDS Sections 4, 5, and 8 for hazard mitigation (e.g., carcinogenicity, respiratory risks).

- Use NIOSH-approved respirators for particulate filtration (N95) during synthesis.

- Employ glove boxes for fluorination steps to prevent F₂ exposure.

- Store NiF₂ in dry, sealed containers to avoid hydrolysis .

Advanced Research Questions

Q. How does NiF₂ function as a catalyst in fluorocarbon synthesis, and how can its efficiency be optimized?

- Methodology : NiF₂ catalyzes C-F bond formation via surface-mediated redox cycles. Use in situ Fourier-Transform Infrared (FTIR) spectroscopy to track intermediate species (e.g., CF₃· radicals). Computational modeling (Density Functional Theory, DFT) identifies active sites and reaction barriers. Compare pathways (ECEC vs. EECC) using kinetic isotope effects (KIE) and cyclic voltammetry .

Q. What factors govern NiF₂ corrosion resistance in molten fluoride reactors (MSRs/FHRs)?

- Methodology : Expose NiF₂-coated nickel alloys (e.g., Monel) to FLiBe (LiF-BeF₂) salts at 700–900°C. Monitor mass loss via gravimetry and surface degradation using Scanning Electron Microscopy (SEM). Corrosion rates are influenced by salt purity (e.g., HF impurities accelerate degradation). Cross-reference with crucible exposure tests (Figure 15, ) .

Q. How do temperature and surface pretreatment affect NiF₂ formation kinetics on Ni(100) substrates?

- Methodology : Conduct XeF₂ gas exposure experiments on annealed Ni(100) surfaces (600–1025 K). Quantify NiF₂ growth using Thermal Desorption Spectroscopy (TDS) (Figure 7, ) and X-ray Absorption Spectroscopy (XAS). Higher annealing temperatures (>1000 K) reduce defects, slowing fluorination. Data from Figures 9–10 (–3) show exposure-dependent saturation thresholds .

Q. How can conflicting toxicity data on NiF₂ be resolved in neurodevelopmental risk assessments?

- Prioritize in vivo studies with dose-response data (mg/kg/day).

- Exclude non-bioavailable forms (e.g., particulate vs. dissolved Ni²⁺).

- Use meta-regression to adjust for confounding factors (e.g., co-exposure to other fluorides) .

Q. What computational strategies improve Ni-based catalyst design for hydrogen evolution reactions (HER)?

- Methodology :

- Apply DFT to model NiF₂’s electronic structure and proton/electron transfer steps (E and C mechanisms).

- Validate with kinetic analyses (e.g., Tafel plots) and operando XAS to track Ni oxidation states during HER.

- Compare turnover frequencies (TOF) of NiF₂ with Pt/Ir benchmarks under identical pH and overpotential conditions .

Q. Notes

Eigenschaften

CAS-Nummer |

10028-18-9 |

|---|---|

Molekularformel |

F2Ni |

Molekulargewicht |

96.690 g/mol |

IUPAC-Name |

nickel(2+);difluoride |

InChI |

InChI=1S/2FH.Ni/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

DBJLJFTWODWSOF-UHFFFAOYSA-L |

SMILES |

F[Ni]F |

Kanonische SMILES |

[F-].[F-].[Ni+2] |

Color/Form |

Yellowish to green tetragonal crystals (Rutile type) A light yellow colored powde |

Dichte |

4.72 |

melting_point |

Sublimes at 1000 °C |

Key on ui other cas no. |

10028-18-9 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Löslichkeit |

Insoluble in ethanol and ethyl ether Insol in alcohol, ether 4 g/100 ml water @ 25 °C Sol in aq hydrogen fluoride; insol in anhydrous hydrogen fluoride |

Synonyme |

nickel fluoride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.